4-(3,4-dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
The compound “4-(3,4-dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide” is a chemical compound with a complex structure . It is listed in the ChemicalBook, a database that provides information about various chemical compounds .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature . For instance, the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide results in 2-aminobenzenesulfonamides. These are then reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, and it belongs to the class of benzothiazines . Benzothiazines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results .Scientific Research Applications
Synthetic Strategies and Chemical Properties
- Synthetic Strategies of Benzothiazines: Benzothiazines, including compounds similar to 4-(3,4-dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, are highlighted for their diverse industrial uses and potential as drug candidates for diseases like cancer, hypertension, and infections. Various synthetic strategies for benzothiazine derivatives are discussed, emphasizing simple and multi-component synthesis with potential yields (Mir, Dar, & Dar, 2020).
Biological Activities and Pharmaceutical Applications
- Biologically Attractive Scaffold of 1,4-Benzothiazines: The pharmacophore of anti-psychotic drugs phenothiazines, 1,4-Benzothiazine (1,4-B), exhibits versatile biological activities. This review summarizes various synthetic strategies, biological activities, and structure-activity relationships of 1,4-B, suggesting its potential to regulate various types of cancer (Rai, Singh, Raj, & Saha, 2017).
Structural Activity Relationship (SAR) and Medicinal Chemistry
- Structural Activity Relationship of Benzothiazole Derivatives: Benzothiazole derivatives are noted for their wide range of pharmacological activities with less toxic effects. This comprehensive review focuses on the SAR and the importance of benzothiazole derivatives in medicinal chemistry, underlying their diverse activities such as anti-viral, anti-microbial, anti-tumor, and anti-inflammatory (Bhat & Belagali, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and thiazolidinones, have been found to interact with a variety of biological targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to act as an inhibitor of PI3Kδ, a class of enzymes involved in cellular functions such as cell growth and proliferation .
Cellular Effects
4-(3,4-dimethoxyphenyl)-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibitory effects on PI3Kδ can lead to changes in these cellular processes .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . Specifically, it inhibits PI3Kδ by binding to the enzyme, thereby affecting its activity .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models
Metabolic Pathways
The compound is involved in metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
This compound is transported and distributed within cells and tissues
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-methyl-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-12-4-7-18-15(8-12)20(11-14(10-19)25(18,21)22)13-5-6-16(23-2)17(9-13)24-3/h4-9,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDFYZJHYYSQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=CN2C3=CC(=C(C=C3)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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